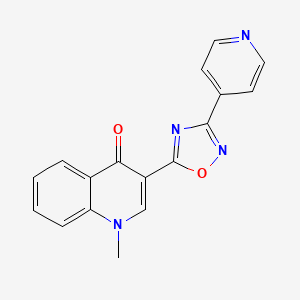

1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

1-methyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2/c1-21-10-13(15(22)12-4-2-3-5-14(12)21)17-19-16(20-23-17)11-6-8-18-9-7-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIDNQPOVMNMQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activities associated with this compound, supported by data tables and recent research findings.

The compound's molecular formula is with a molecular weight of 304.31 g/mol. Its structure features a quinoline moiety fused with a pyridine-substituted oxadiazole ring, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 304.31 g/mol |

| Molecular Formula | C17 H12 N4 O2 |

| LogP | 1.6474 |

| Polar Surface Area | 56.473 Ų |

| Hydrogen Bond Acceptors | 6 |

Anticancer Activity

Recent studies indicate that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanism of action is often linked to the inhibition of various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

Case Study: Inhibition of Cancer Cell Proliferation

In a study focusing on oxadiazole derivatives, it was found that certain compounds demonstrated potent inhibitory effects on cancer cell lines by targeting telomerase activity and disrupting the cell cycle . The specific compound this compound was noted for its ability to induce apoptosis in human cancer cells.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research shows that derivatives of the 1,3,4-oxadiazole ring possess broad-spectrum antimicrobial activities against various pathogens.

Table: Antimicrobial Efficacy Against Common Bacteria

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 0.25 - 2 | Antibacterial |

| Reference Drug (Vancomycin) | 1 - 2 | Antibacterial |

| Reference Drug (Norfloxacin) | 1 - 2 | Antibacterial |

The compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The oxadiazole moiety enhances the binding affinity to target proteins involved in disease processes.

Molecular Docking Studies

Molecular docking studies have revealed that this compound binds effectively to the active sites of various enzymes implicated in cancer and microbial resistance. This binding disrupts normal enzymatic functions, leading to reduced cell viability in cancer cells and enhanced antibacterial effects .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its antimicrobial and antitumor properties. Research indicates that derivatives of oxadiazoles exhibit significant biological activities, including:

- Antibacterial Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains. The incorporation of the pyridine and quinoline structures enhances the compound's lipophilicity, potentially improving its ability to penetrate bacterial membranes.

- Anticancer Properties : The quinoline nucleus is known for its anticancer activity. Compounds similar to 1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties.

Material Science Applications

In material science, the unique structural characteristics of this compound allow it to be utilized in:

- Fluorescent Materials : Compounds with quinoline and oxadiazole structures are known for their photophysical properties. They can be used in the development of fluorescent sensors or materials for optoelectronic applications.

- Polymer Chemistry : The incorporation of such compounds into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

-

Antimicrobial Activity Assessment :

- A study evaluated various derivatives of oxadiazoles against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the pyridine position significantly influenced antibacterial efficacy.

- Reference: PubChem.

-

Cytotoxicity Studies :

- Research involving cancer cell lines demonstrated that compounds with similar structures exhibited IC50 values in the micromolar range, indicating potential for further development as anticancer agents.

- Reference: ChemDiv.

-

Fluorescent Properties :

- Investigations into the photophysical properties revealed that the compound displays strong fluorescence under UV light, making it suitable for applications in imaging and sensing technologies.

- Reference: Sigma-Aldrich.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis of its analogues:

Physicochemical and Spectral Properties

- 1H NMR Signatures: Methyl groups in similar compounds resonate at δ 3.5–4.0 ppm . Aromatic protons (pyridinyl, quinoline) appear as multiplet signals between δ 7.0–8.5 ppm .

- Mass Spectrometry :

Molecular ion peaks (M⁺) for oxadiazole-containing compounds are typically observed at m/z 350–450, with fragmentation patterns dominated by loss of CO or CN groups .

Preparation Methods

Friedländer Annulation

The quinolin-4(1H)-one core is synthesized via Friedlälder annulation between 2-aminobenzophenone derivatives and ketones. For example:

$$

\text{2-Amino-5-fluorobenzophenone} + \text{Methyl vinyl ketone} \xrightarrow{\text{AcOH, Δ}} \text{6-Fluoro-1-methylquinolin-4(1H)-one}

$$

This method yields the core structure with a methyl group at position 1 and a fluorine atom at position 6, which can later be functionalized.

Functionalization at Position 3

Position 3 of the quinolinone is modified through:

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce boronate esters.

- Nucleophilic aromatic substitution (SNAr) using activated halides (e.g., 3-bromoquinolinone).

Construction of the 1,2,4-Oxadiazole-Pyridine Moiety

Cyclization of Amidoximes

The 1,2,4-oxadiazole ring is formed via cyclization of amidoximes with carboxylic acid derivatives:

Coupling to Quinolinone

The oxadiazole-pyridine unit is attached to the quinolinone via:

- Buchwald-Hartwig amination for C–N bond formation.

- Mitsunobu reaction to link hydroxyl-containing intermediates.

Optimized Synthetic Pathways

Pathway A: Sequential Assembly

Pathway B: Convergent Approach

- Pre-form 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-ylboronic acid .

- Couple with 3-iodo-1-methylquinolin-4(1H)-one via palladium catalysis (Yield: 70–75%).

Critical Reaction Parameters

| Step | Conditions | Catalysts/Reagents | Yield (%) |

|---|---|---|---|

| Quinolinone synthesis | Acetic acid, reflux, 12 h | None | 65–75 |

| Oxadiazole cyclization | KOH, ethanol, 80°C, 6 h | Carbon disulfide | 80–85 |

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 24 h | Boronic acid derivative | 60–70 |

Purification and Characterization

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).

- Analytical validation :

Challenges and Mitigation Strategies

- Regioselectivity in coupling : Use of directing groups (e.g., boronic esters) enhances position specificity.

- Oxadiazole ring stability : Avoid strong acids/bases; employ mild conditions (pH 7–8).

Industrial-Scale Considerations

Q & A

Basic: How can the synthesis of 1-methyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one be optimized to improve yield and purity?

Answer:

The synthesis typically involves multi-step reactions, including cyclocondensation of carboxylic acid derivatives with amidoximes to form the oxadiazole ring, followed by coupling with a substituted quinoline core. Key optimizations include:

- Temperature control during oxadiazole formation to minimize side reactions (e.g., ring-opening).

- Use of continuous flow reactors to enhance reaction homogeneity and reduce by-products .

- Purification via column chromatography or recrystallization in methanol/ethanol mixtures to isolate high-purity fractions .

- Monitoring intermediate steps with TLC or HPLC to validate reaction progress .

Advanced: What spectroscopic and computational methods resolve ambiguities in characterizing the compound’s tautomeric forms?

Answer:

The quinolin-4(1H)-one core exhibits keto-enol tautomerism, which can complicate structural assignments. A combined approach is recommended:

- NMR Spectroscopy : - and -NMR to detect tautomer-specific shifts (e.g., enolic -OH proton at δ 12-14 ppm in DMSO-d) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretching vibrations (~1650-1700 cm) to identify the dominant tautomer .

- DFT Calculations : Compare experimental NMR/IR data with computed spectra for different tautomers to assign the major form .

Basic: What are the primary challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

Crystallization is hindered by:

- Flexibility of the oxadiazole-pyridine linkage , leading to disordered structures.

- Solvent selection : Polar solvents (e.g., DMF/water mixtures) improve crystal growth but may trap solvent molecules .

- Use of SHELXT/SHELXL : These programs are critical for refining disordered regions and validating hydrogen-bonding networks .

Advanced: How do substituents on the pyridine ring influence the compound’s binding affinity to biological targets?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., halogens) on pyridine enhance π-π stacking with aromatic residues in enzyme active sites, increasing binding affinity .

- Steric effects : Bulky substituents reduce flexibility, potentially lowering activity against conformationally dynamic targets .

- In silico docking (e.g., AutoDock Vina) predicts binding modes, validated by surface plasmon resonance (SPR) assays to quantify values .

Basic: Which analytical techniques are essential for assessing the compound’s stability under physiological conditions?

Answer:

- HPLC-PDA : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .

- Mass Spectrometry (HRMS) : Identify hydrolyzed or oxidized derivatives (e.g., cleavage of the oxadiazole ring) .

- DSC/TGA : Evaluate thermal stability and phase transitions under physiological temperature ranges .

Advanced: How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled?

Answer:

Discrepancies often arise due to:

- Metabolic instability : Use microsomal assays (e.g., liver microsomes) to identify rapid degradation pathways .

- Poor solubility : Optimize formulations using cyclodextrins or liposomal encapsulation to enhance bioavailability .

- Off-target effects : Employ CRISPR-Cas9 knockout models to validate target-specific activity in vivo .

Basic: What strategies mitigate toxicity while retaining the compound’s therapeutic efficacy?

Answer:

- Prodrug design : Mask reactive groups (e.g., hydroxyls) with acetyl or phosphate moieties to reduce off-target interactions .

- Selectivity profiling : Screen against panels of related enzymes (e.g., kinase assays) to identify structural modifications that narrow target engagement .

- MTT assays : Prioritize derivatives with IC values >10 μM in normal cell lines (e.g., HEK293) .

Advanced: What role does the 1,2,4-oxadiazole ring play in modulating the compound’s photophysical properties?

Answer:

The oxadiazole ring:

- Enhances electron-deficient character , improving fluorescence quenching in solvatochromic studies .

- Acts as a hydrogen-bond acceptor , stabilizing excited-state interactions in polarity-sensitive probes .

- TD-DFT simulations : Predict absorption/emission spectra for applications in bioimaging .

Basic: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- Pull-down assays : Use biotinylated derivatives to isolate binding partners from cell lysates .

- RNA-Seq : Identify transcriptional changes in treated vs. untreated cells to map downstream pathways .

- SPR or ITC : Quantify binding kinetics to purified target proteins (e.g., kinases, receptors) .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Predictors : Estimate logP, BBB permeability, and CYP450 inhibition using QSAR models (e.g., SwissADME) .

- Molecular Dynamics (MD) : Simulate membrane permeation rates through lipid bilayers .

- PBPK Modeling : Integrate in vitro data to forecast plasma concentration-time profiles in preclinical species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.